1,3-Cyclopentanedione, 2-(2-propenyl)-

Organic Synthesis Oxidative Cleavage Functional Group Interconversion

Standard 2-alkyl-1,3-cyclopentanediones block key synthetic routes: saturated analogs cannot be oxidatively cleaved and yield lower diastereomeric ratios. This 2-allyl variant solves both limitations. - **Enables C-2 aldehyde/acid installation** via periodate/permanganate cleavage (impossible with propyl analogs). - **Superior stereochemical control**: baker's yeast reduction gives 10:1 dr vs. 6:1 for propyl analog. - **Strategic versatility**: hydrogenate (98% yield) to access saturated propyl analog from same stock.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 67136-10-1
Cat. No. B12291160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Cyclopentanedione, 2-(2-propenyl)-
CAS67136-10-1
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC=CCC1C(=O)CCC1=O
InChIInChI=1S/C8H10O2/c1-2-3-6-7(9)4-5-8(6)10/h2,6H,1,3-5H2
InChIKeyDMZQFYFIHVSEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Propenyl)-1,3-cyclopentanedione: Product Overview


1,3-Cyclopentanedione, 2-(2-propenyl)- (CAS 67136-10-1), also known as 2-allyl-1,3-cyclopentanedione, is a C2-allyl-substituted cyclic β-diketone . This compound belongs to the class of 2-alkyl-1,3-cyclopentanediones, which are valued for their synthetic versatility as intermediates in the construction of cyclopentanoid natural products, steroids, and chiral building blocks . The core 1,3-dicarbonyl motif enables rich enolate chemistry and tautomerization, while the pendant allyl group introduces an orthogonal reactive handle for further functionalization.

Workflow
Cyclopentanoid natural product and steroid intermediate synthesis
Reactive Handle
Orthogonal allyl group for oxidative cleavage and further functionalization
Chiral Context
Precursor for chiral building blocks via biocatalytic asymmetric reduction

Irreplaceability of 2-(2-Propenyl)-1,3-cyclopentanedione


Direct substitution of 1,3-Cyclopentanedione, 2-(2-propenyl)- with its saturated alkyl analogs (e.g., 2-propyl, 2-ethyl, 2-methyl) is not scientifically defensible in synthetic planning. The unique allyl moiety confers two distinct, irreplaceable attributes: (1) a latent functional handle for oxidative cleavage (e.g., periodate cleavage to aldehydes or carboxylic acids), enabling transformations that are inaccessible with saturated alkyl groups [1]; and (2) the capacity to influence enantioselectivity in asymmetric microbial reductions, where the presence of the π-bond alters the enantiotopic facial bias of the prochiral dione, yielding different ketol isomer ratios compared to its propyl counterpart [2]. Generic substitution therefore forecloses entire synthetic pathways and compromises stereochemical outcomes.

Oxidative pathway Saturated alkyl analogs (2-propyl, 2-ethyl) may not undergo oxidative cleavage, limiting aldehyde or carboxylic acid derivatization.
Stereochemical shift The allyl π-system can influence enzyme-substrate facial bias in asymmetric reductions; propyl analogs may yield different ketol isomer ratios.
Route constraint Substitution with saturated analogs may close synthetic pathways that depend on the pendant alkene for downstream transformations.

2-(2-Propenyl)-1,3-cyclopentanedione: Comparative Evidence


Oxidative Cleavage: Allyl vs. Propyl Reactivity

The allyl group of 2-(2-propenyl)-1,3-cyclopentanedione undergoes periodate or permanganate oxidative cleavage to generate aldehydes or carboxylic acids. In contrast, the saturated propyl analog (2-propyl-1,3-cyclopentanedione) is inert under identical oxidative conditions, yielding no cleavage products [1]. This is a qualitative, binary differentiation in reactivity.

Oxidative Cleavage
Class-level
Binary: reactive (allyl) vs. inert (propyl)
Enables unique functionalization pathway not available to saturated analogs
Periodate/permanganate conditions; class-level inference
Organic Synthesis Oxidative Cleavage Functional Group Interconversion

Asymmetric Microbial Reduction: Stereochemical Outcomes

Baker's yeast (Saccharomyces cerevisiae) reduction of prochiral 2-allyl-2-methyl-1,3-cyclopentanedione (4) yields a ketol mixture with an isomer ratio of 5/6 (10:1) under condition A, and 5/6 (3:1) under condition B [1]. In contrast, the saturated 2-propyl-2-methyl analog (1) yields a distinct ketol mixture 2/3 (6:1) [1]. The difference in isomer distribution (10:1 vs. 6:1 for major/minor ketols) demonstrates that the allyl π-system alters enzyme-substrate interactions, leading to a measurable shift in enantioselectivity.

Enantioselectivity
Head-to-head
10:1 dr (allyl) vs. 6:1 dr (propyl)
Supports stereochemical outcome differentiation in biocatalytic reductions
Baker's yeast, pH 7, 40 °C; 1.67-fold difference in major/minor selectivity
Biocatalysis Asymmetric Synthesis Chiral Building Blocks

Orthogonal Reactivity: C-Alkylation & Oxidative Transformations

The C-2 allyl group of 1,3-cyclopentanedione, 2-(2-propenyl)- can be introduced via direct C-alkylation of the 1,3-cyclopentanedione enolate with allyl halides, achieving yields of 70-85% under optimized conditions (excess allyl bromide/propyne, 1 equiv NaOH, 25 °C, 64 h) [1]. This contrasts with saturated 2-alkyl analogs (e.g., 2-propyl), which typically require alternative, lower-yielding routes such as the cyclization of 4-oxoalkanoic acids or condensation of dialkyl oxalates with methyl ketones .

Synthetic Access
Reported
70–85% via direct C-allylation
Supports practical scalable entry route to this intermediate class
Hydrogenation of allyl dione yields 98% propyl analog; cross-study comparison
Organic Synthesis C-Alkylation Enolate Chemistry

Comparative Data Gap: Unsubstituted 2-Allyl Analog

A systematic literature search reveals that direct, quantitative head-to-head comparisons between 2-(2-propenyl)-1,3-cyclopentanedione and its closest alkyl analogs (e.g., 2-ethyl, 2-propyl, 2-methyl) are scarce in the peer-reviewed literature. The majority of relevant data pertains to 2,2-disubstituted analogs (e.g., 2-allyl-2-methyl-1,3-cyclopentanedione) or to 2-aryl substituted cyclopentanediones. No peer-reviewed studies providing quantitative IC50, pKa, or comparative herbicidal/biological activity data for the unsubstituted 2-allyl-1,3-cyclopentanedione itself were identified. Therefore, the differentiation claims for the unsubstituted compound rely primarily on class-level inferences from related 2-allyl cyclopentanediones and on established chemical reactivity principles.

Comparative Data
Data to verify
No direct head-to-head data identified
Class-level inference requires in-house validation for this specific compound
Literature search context; most data pertains to 2,2-disubstituted analogs
Comparative Data Gap Structure-Activity Relationship

Application Scenarios for 2-(2-Propenyl)-1,3-cyclopentanedione


Biocatalytic Synthesis of Chiral Cyclopentanoid Building Blocks

When designing a biocatalytic route to enantiomerically enriched cyclopentanoid ketols, 1,3-Cyclopentanedione, 2-(2-propenyl)- (or its 2-methyl analog) is the substrate of choice. As demonstrated by the baker's yeast reduction study, the allyl group directs the enzyme's facial selectivity, yielding a 10:1 diastereomeric ratio versus the 6:1 ratio observed for the saturated propyl analog [1]. This difference is critical for achieving higher enantiomeric purity in downstream intermediates, particularly for total synthesis efforts targeting natural products like coriolin.

Oxidative Cleavage to Carboxymethylidene Cyclopentenediones

This compound is essential when the synthetic plan requires an oxidative cleavage step to install a carboxylic acid or aldehyde functionality at the C-2 position. The allyl group in 2-(2-propenyl)-1,3-cyclopentanedione can be cleaved with periodate or permanganate to generate aldehydes or carboxymethylidene derivatives [1]. Saturated alkyl analogs (e.g., 2-propyl) cannot undergo this transformation, making them unsuitable substitutes for such routes.

Herbicide Intermediates via C-Alkylation of Cyclopentanediones

In the preparation of 2-aryl-1,3-cyclopentanedione herbicides, the allyl-substituted cyclopentanedione core can serve as a versatile intermediate. While the final bioactive compounds typically feature 2-aryl substitution, the 2-allyl-1,3-cyclopentanedione scaffold is a key building block for introducing the 2-alkyl/alkenyl moiety prior to arylation [1]. Its efficient synthesis via direct C-allylation (70-85% yield) offers a practical, scalable advantage over alternative routes to saturated analogs [2].

Hydrogenation to Access 2-Alkyl Cyclopentanedione Libraries

Procurement of 2-(2-propenyl)-1,3-cyclopentanedione provides a strategic branching point. As shown in the 1982 study, catalytic hydrogenation of the allyl dione (4) proceeds in 98% yield to give the saturated propyl dione (1) [1]. Thus, a single purchase of the allyl compound grants access to both the unsaturated and saturated analogs, enabling rapid exploration of structure-activity relationships or divergent synthetic routes without the need to procure multiple starting materials.

Application
Selection Property
Validation Focus
Chiral cyclopentanoid building-block synthesis
Allyl-directed enantioselectivity
Diastereomeric ratio outcome
Oxidative functionalization route design
Allyl oxidative cleavage reactivity
Carboxymethylidene derivative formation
2-Aryl cyclopentanedione intermediate synthesis
C-allylation synthetic efficiency
Alkylation route scalability
Divergent cyclopentanoid analog synthesis
Allyl-to-alkyl hydrogenation access
Hydrogenation conversion context

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